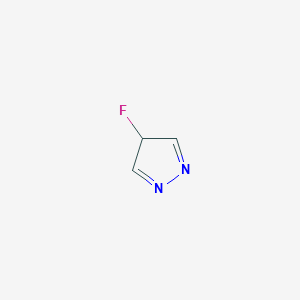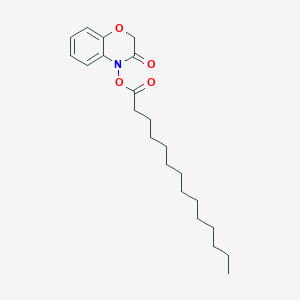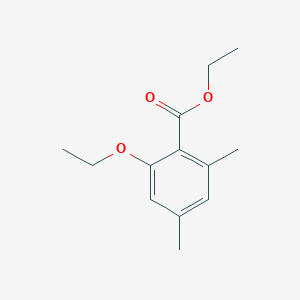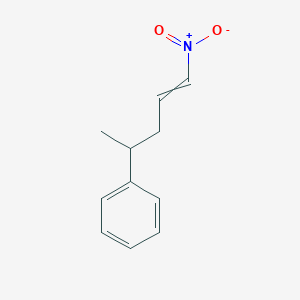![molecular formula C13H18O4 B12615570 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde CAS No. 918531-62-1](/img/structure/B12615570.png)
3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 5,6-dihydroxyhexyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with a suitable 5,6-dihydroxyhexyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the halide, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the 5,6-dihydroxyhexyl chain can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzoic acid.
Reduction: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzyl alcohol.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its aldehyde group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry:
Materials Science: Utilized in the synthesis of polymers and other materials with specific properties.
Fragrance Industry: Potential use in the formulation of fragrances due to its aromatic nature.
Mechanism of Action
The mechanism of action of 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological targets. The ether linkage provides stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: Lacks the 5,6-dihydroxyhexyl group, making it less versatile in certain applications.
3-{[(5R)-5-Hydroxyhexyl]oxy}benzaldehyde:
3-{[(5R)-5,6-Dimethoxyhexyl]oxy}benzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.
Uniqueness: 3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is unique due to the presence of both hydroxyl groups in the hexyl chain, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
CAS No. |
918531-62-1 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(5R)-5,6-dihydroxyhexoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c14-9-11-4-3-6-13(8-11)17-7-2-1-5-12(16)10-15/h3-4,6,8-9,12,15-16H,1-2,5,7,10H2/t12-/m1/s1 |
InChI Key |
KMAOFMIFMWFAQP-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCCC[C@H](CO)O)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCC(CO)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)

![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)


